4,4'-(Dithiodimethylene)dipyridine

Descripción

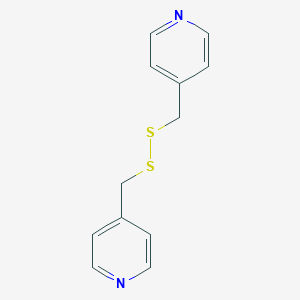

4,4'-(Dithiodimethylene)dipyridine (CAS: 2645-22-9), also known as 4,4'-dithiodipyridine or bis(4-pyridyl) disulfide, is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₈N₂S₂ and a molecular weight of 220.32 g/mol . Its structure consists of two pyridine rings connected by a disulfide (-S-S-) bridge (Figure 1). The disulfide bond imparts redox activity, enabling cleavage under reducing conditions, which is critical in dynamic covalent chemistry and responsive materials .

However, commercial synthesis typically involves oxidative coupling of 4-mercaptopyridine derivatives .

Applications: The compound is utilized in organic synthesis, metal-organic frameworks (MOFs), and materials science due to its redox-responsive properties. Its disulfide bridge allows reversible bond formation, making it suitable for stimuli-responsive drug delivery systems and adaptive materials .

Propiedades

IUPAC Name |

4-[(pyridin-4-ylmethyldisulfanyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S2/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVWLGVBAUGEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CSSCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144522 | |

| Record name | 4-(((4-Pyridinylmethyl)dithio)methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020-71-9 | |

| Record name | 4,4'-(Dithiodimethylene)dipyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92988 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(((4-Pyridinylmethyl)dithio)methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(DITHIODIMETHYLENE)DIPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JVO6RU58B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism

-

Thiol Deprotonation : In basic media, 4-pyridylmethanethiol loses a proton to form a thiolate anion (RS⁻).

-

Oxidative Coupling : The thiolate undergoes oxidation, yielding the disulfide product.

For example:

Optimization Considerations

-

Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates by stabilizing intermediates.

-

Catalysts : Transition metals like Fe³⁺ or Cu²⁺ can accelerate oxidation.

-

Yield : Reported yields range from 70–85%, depending on oxidant efficiency and purity of starting material.

Sulfur Monochloride-Mediated Synthesis

Adapting methodologies from disulfide syntheses, sulfur monochloride (S₂Cl₂) serves as a sulfur source and coupling agent. This approach, demonstrated in the synthesis of 4,4'-dithiodimorpholine (CN110330468B), can be modified for pyridine derivatives.

Protocol Adaptation

-

Reaction Setup : Mix 4-pyridylmethyl chloride with S₂Cl₂ in an inert solvent (e.g., n-heptane).

-

Acid Binding : Introduce anhydrous trisodium phosphate (Na₃PO₄) to neutralize HCl byproducts, preventing side reactions.

-

Workup : Water washing removes inorganic salts, followed by solvent evaporation to isolate the product.

Reaction Equation :

Key Parameters

-

Molar Ratios : Optimal S₂Cl₂ : pyridylmethyl chloride : Na₃PO₄ = 1 : 2.1–2.3 : 2.0–2.2.

-

Temperature : Maintain 20–30°C to avoid decomposition of S₂Cl₂.

Adaptation of Metal-Mediated Coupling

The sodium-mediated coupling of pyridine derivatives, as described in CN1053894C, offers a template for disulfide formation. While the original patent focuses on 4,4'-dipyridyl synthesis, substituting oxygen with sulfur-containing oxidants could yield the target compound.

Modified Procedure

-

Sodium Activation : Dissolve sodium metal in hexamethylphosphoramide (HMPA), a solvent favoring electron transfer.

-

Pyridine Modification : React sodium with 4-pyridylmethanethiol to form a sodium thiolate intermediate.

-

Disulfide Formation : Introduce sulfur dioxide (SO₂) or elemental sulfur (S₈) as the oxidizing agent.

Advantages :

-

Reaction Time : Reduced to 8–12 hours (vs. 24+ hours for traditional methods).

-

Solvent Recovery : HMPA and excess pyridine are reclaimed via distillation, improving cost efficiency.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Oxidative Coupling | H₂O₂, I₂ | 25–50°C, pH 8–10 | 70–85% | Simple setup, low cost | Sensitive to moisture, moderate yield |

| S₂Cl₂-Mediated | S₂Cl₂, Na₃PO₄ | 20–30°C, inert solvent | 80–90% | High yield, scalable | Toxic reagents, rigorous pH control |

| Metal-Mediated | Na, S₈ | 20–100°C, HMPA | 65–75% | Solvent recovery, fast kinetics | High solvent cost, complex workup |

Recent Advances and Optimization

Green Chemistry Approaches

Análisis De Reacciones Químicas

Types of Reactions

4,4’-(Dithiodimethylene)dipyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiodimethylene bridge to a simpler methylene bridge.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Methylene-bridged dipyridine.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

4,4’-(Dithiodimethylene)dipyridine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 4,4’-(Dithiodimethylene)dipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of 4,4'-Linked Dipyridine Derivatives

*Calculated molecular weights based on chemical formulas.

Key Insights:

Structural Flexibility vs. Rigidity: Flexible Linkers: Compounds like tmdpy and thiodiethylene derivatives (e.g., Di-[2-(4-pyridyl)ethyl]sulfide) enable dynamic frameworks in MOFs, adapting to guest molecules during adsorption . Rigid Linkers: Bipy-xylene and 4,4'-bipyridine create stable, predictable pore geometries. For example, bipy-xylene in sql-16-Cu-NO₃ MOFs achieves high selectivity for C₂H₂ over CO₂ (IAST selectivity >1,000) due to ultramicroporous channels .

Chemical Reactivity :

- The disulfide bond in this compound allows reversible cleavage under reducing conditions, enabling applications in redox-switchable materials .

- Sulfide bridges (e.g., dps) are chemically stable but lack redox activity, making them suitable for durable frameworks like UTSA-300a for gas storage .

Applications in Materials Science :

- Chromatography : tmdpy-based MOFs exhibit high selectivity in separating chiral compounds due to their flexible, tunable pores .

- Gas Separation : Bipy-xylene’s rigid aromatic spacer optimizes pore size for molecular sieving, outperforming aliphatic linkers in C₂H₂/CO₂ separation .

- Luminescence : Vinylenedipyridine’s conjugated structure enhances π-π interactions, useful in luminescent MOFs for sensing applications .

Research Findings and Case Studies

- This compound : Demonstrated utility in disulfide exchange reactions for dynamic combinatorial chemistry .

- Bipy-xylene: In sql-16-Cu-NO₃, this linker achieved a record C₂H₂ adsorption capacity of 4.2 mmol/g at 298 K, with CO₂ exclusion due to pore size tuning .

- tmdpy : MOFs incorporating tmdpy (e.g., Zn(tmdpy)(BDC) ) showed exceptional resolution in gas chromatography for xylene isomers, attributed to pore flexibility .

Actividad Biológica

4,4'-(Dithiodimethylene)dipyridine (DTMDP) is a sulfur-containing organic compound with the molecular formula C10H10N2S2. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities. This article reviews the biological activity of DTMDP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Structure : DTMDP features a central dithiodimethylene group flanked by two pyridine rings. The presence of sulfur atoms contributes to its redox properties.

- Molecular Weight : 218.32 g/mol

- Solubility : DTMDP is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but poorly soluble in water.

DTMDP exhibits several biological activities attributed to its ability to interact with various cellular targets:

- Antioxidant Activity : The compound can act as a reducing agent, scavenging free radicals and thereby protecting cells from oxidative stress.

- Enzyme Inhibition : DTMDP has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

- Receptor Modulation : It can modulate the activity of certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that DTMDP possesses notable antimicrobial properties. A study conducted by Zhang et al. demonstrated that DTMDP exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting potential use as an antimicrobial agent in clinical settings.

Anticancer Properties

Several studies have explored the anticancer potential of DTMDP. For instance, a study published in the Journal of Medicinal Chemistry reported that DTMDP induced apoptosis in human cancer cell lines (e.g., HeLa and MCF-7) through the activation of caspase pathways. The compound's ability to inhibit tumor growth was also observed in animal models, indicating its potential as a therapeutic agent for cancer treatment.

Case Studies

- Case Study 1 : A clinical trial investigated the effects of DTMDP on patients with chronic infections. Results showed a reduction in infection markers and improved patient outcomes when treated with DTMDP alongside standard antibiotic therapy.

- Case Study 2 : In vitro studies demonstrated that DTMDP enhanced the efficacy of conventional chemotherapeutic agents by reducing drug resistance in cancer cells.

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 64 | Cell wall synthesis inhibition |

| Antibacterial | Escherichia coli | 128 | Disruption of membrane integrity |

| Anticancer | HeLa | - | Apoptosis induction via caspase activation |

| Anticancer | MCF-7 | - | Inhibition of proliferation |

Research Findings

Recent studies have highlighted the multifaceted roles of DTMDP in biological systems:

- Synergistic Effects : Research has shown that combining DTMDP with other antimicrobial agents can lead to synergistic effects, enhancing overall efficacy against resistant strains.

- Toxicology Studies : Toxicological assessments indicate that while DTMDP shows promise as a therapeutic agent, it also has cytotoxic effects at higher concentrations, necessitating further investigation into safe dosage ranges.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-(Dithiodimethylene)dipyridine, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via oxidative coupling of 4-mercaptopyridine using oxidizing agents like iodine or hydrogen peroxide. Recrystallization from ethanol or acetonitrile is recommended to enhance purity. Purity validation should involve high-performance liquid chromatography (HPLC) with UV detection at 254 nm, complemented by nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity. Mass spectrometry (MS) can verify molecular weight (220.32 g/mol) and detect sulfur isotopic patterns .

Q. Which spectroscopic techniques are most effective for characterizing the disulfide bond in this compound?

- Methodological Answer : Raman spectroscopy is optimal for identifying the S–S stretching vibration (~500 cm⁻¹). Fourier-transform infrared (FTIR) spectroscopy can corroborate this with weak absorption bands near 510–525 cm⁻¹. X-ray photoelectron spectroscopy (XPS) provides quantitative analysis of sulfur oxidation states (binding energy ~163–165 eV for disulfide). Single-crystal X-ray diffraction remains the gold standard for resolving bond lengths (e.g., S–S ≈ 2.05 Å) and molecular geometry .

Advanced Research Questions

Q. How does the disulfide linkage influence coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer : The disulfide bond can act as a redox-active site, enabling dynamic ligand exchange in MOFs. For example, in hybrid frameworks like [Zn₃V₆O₁₅(C₁₃H₁₄N₂)₃], this compound bridges metal centers (Zn²⁺/V⁵⁺) via pyridyl N-donors, while the S–S bond allows post-synthetic modification. Stability studies (thermogravimetric analysis, TGA) show decomposition at ~320°C, suggesting robustness for catalytic or sensing applications. Electrochemical methods (cyclic voltammetry) can probe redox activity linked to S–S cleavage .

Q. What experimental strategies mitigate sulfur-sulfur bond instability during synthesis or application?

- Methodological Answer : To prevent disulfide reduction:

- Use inert atmospheres (N₂/Ar) during synthesis.

- Avoid strong reducing agents (e.g., NaBH₄) in reaction media.

- Stabilize the compound in acidic buffers (pH 4–6) to minimize nucleophilic attack.

- Encapsulate in hydrophobic MOFs or polymeric matrices to shield from moisture. Contradictory data on S–S stability in aqueous vs. organic phases should be addressed via controlled kinetic studies using UV-Vis monitoring .

Q. How do structural modifications in dipyridine derivatives impact their performance in hybrid materials?

- Methodological Answer : Comparative studies with analogues (e.g., 4,4'-trimethylene dipyridine) reveal that substituents alter ligand flexibility and metal-binding affinity. For instance, replacing the dithiodimethylene group with ethylene (C–C) reduces redox activity but enhances thermal stability (TGA ΔT₅₀% = +40°C). Computational modeling (DFT) can predict binding energies and guide ligand design for targeted applications like gas storage or ion exchange .

Q. How can contradictions between crystallographic data and solution-phase behavior be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic equilibria. For example, X-ray structures may show planar ligand geometries, while solution NMR reveals conformational flexibility. Use variable-temperature NMR and small-angle X-ray scattering (SAXS) to study aggregation states. Pair with molecular dynamics simulations to correlate solid-state and solution behavior .

Q. What computational approaches predict host-guest interactions in supramolecular systems?

- Methodological Answer : Density functional theory (DFT) calculates binding affinities between the compound and guest molecules (e.g., fullerenes or cyclodextrins). Molecular docking simulations (AutoDock Vina) model inclusion complexes, validated by isothermal titration calorimetry (ITC) and 2D NOESY NMR. For example, anthryl-grafted cyclodextrins show enhanced binding via π-π stacking with the pyridyl rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.